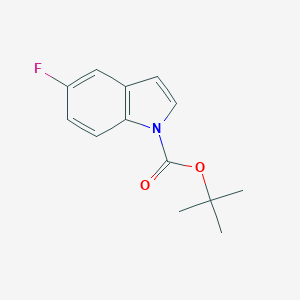![molecular formula C16H19N3O2S B180879 Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]- CAS No. 354552-26-4](/img/structure/B180879.png)
Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-, commonly known as BTA-CICA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzothiazole and has shown promising results in scientific research studies.
Applications De Recherche Scientifique
BTA-CICA has shown potential applications in various fields of scientific research. One of the most significant applications of BTA-CICA is in the field of cancer research. Studies have shown that BTA-CICA has anticancer properties and can inhibit the growth of cancer cells. BTA-CICA has also shown potential applications in the field of neuroscience, where it can be used to study the effects of neurotransmitters on neuronal activity. Additionally, BTA-CICA can be used in the field of materials science to synthesize new materials with unique properties.
Mécanisme D'action
The mechanism of action of BTA-CICA is not yet fully understood. However, studies have shown that BTA-CICA can inhibit the activity of certain enzymes, which are involved in various biochemical processes in the body. BTA-CICA can also interact with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
BTA-CICA has been shown to have several biochemical and physiological effects. Studies have shown that BTA-CICA can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BTA-CICA has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, BTA-CICA can modulate the activity of certain neurotransmitters, leading to changes in neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using BTA-CICA in lab experiments is its high purity and yield obtained through the synthesis method. BTA-CICA is also stable and can be stored for extended periods without significant degradation. However, one of the limitations of using BTA-CICA in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions in the research of BTA-CICA. One of the significant future directions is its application in drug development. BTA-CICA has shown potential as a lead compound in the development of new drugs for the treatment of cancer and other diseases. Additionally, BTA-CICA can be used in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of BTA-CICA and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, BTA-CICA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method for BTA-CICA is straightforward, and the compound has shown promising results in scientific research studies. BTA-CICA has potential applications in cancer research, neuroscience, and materials science. While the mechanism of action of BTA-CICA is not yet fully understood, studies have shown that it has several biochemical and physiological effects. Further research is needed to fully understand the potential applications of BTA-CICA in various fields of scientific research.
Méthodes De Synthèse
The synthesis of BTA-CICA involves the reaction of 6-aminobenzothiazole with cyclohexanecarboxylic acid anhydride in the presence of a catalyst. The reaction proceeds in two steps, with the first step involving the formation of an intermediate product, which is then converted to the final product in the second step. The yield of BTA-CICA obtained through this method is high, and the purity of the compound is also satisfactory.
Propriétés
Numéro CAS |
354552-26-4 |
|---|---|
Nom du produit |
Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]- |
Formule moléculaire |
C16H19N3O2S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N-(6-acetamido-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H19N3O2S/c1-10(20)17-12-7-8-13-14(9-12)22-16(18-13)19-15(21)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,20)(H,18,19,21) |
Clé InChI |
MFDPKLQEDCBTSI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







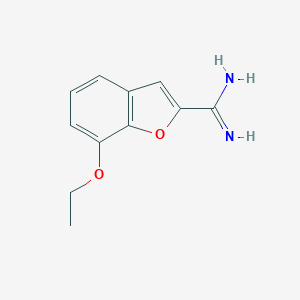

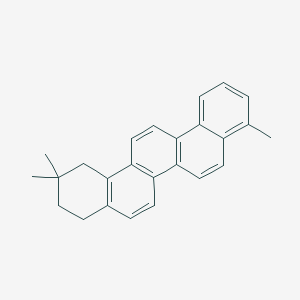
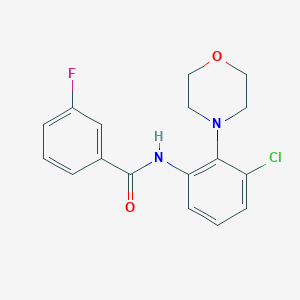
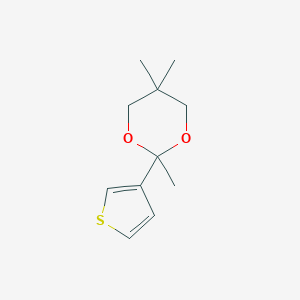
![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)

![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)

